molecular formula C13H10BrClFNO3S B3639661 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3639661
M. Wt: 394.64 g/mol
InChI Key: VYSMVZNXDXGURH-UHFFFAOYSA-N
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Description

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzenesulfonamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Halogenation: The amine group is further reacted with bromine to introduce the bromine atom.

    Substitution: Finally, the compound is subjected to a substitution reaction with 3-chloro-4-fluoroaniline to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzenesulfonic acid, while substitution of the bromine atom with sodium azide can produce 3-azido-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide
  • 3-bromo-N-(3-chloro-4-fluorophenyl)-4-ethoxybenzenesulfonamide
  • 3-bromo-N-(3-chloro-4-fluorophenyl)-4-hydroxybenzenesulfonamide

Uniqueness

What sets 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence its solubility, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

3-bromo-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClFNO3S/c1-20-13-5-3-9(7-10(13)14)21(18,19)17-8-2-4-12(16)11(15)6-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSMVZNXDXGURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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